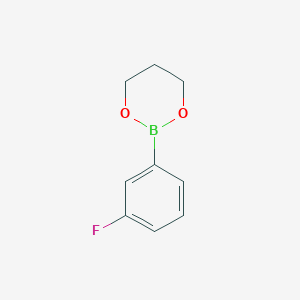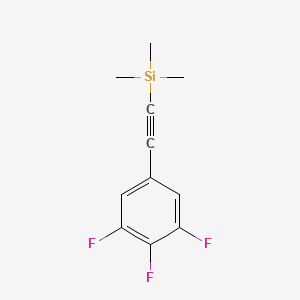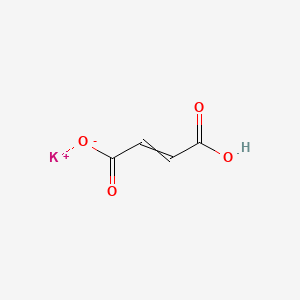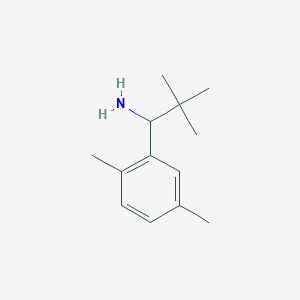
2-(3-Fluorophenyl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorofenil)-1,3,2-dioxaborinano es un compuesto organobórico que presenta un átomo de boro unido a un grupo 3-fluorofenilo y un anillo de 1,3,2-dioxaborinano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de 2-(3-Fluorofenil)-1,3,2-dioxaborinano normalmente implica la reacción del ácido 3-fluorofenilborónico con un diol, como el etilenglicol, en condiciones deshidratantes para formar el anillo dioxaborinano. La reacción generalmente se lleva a cabo en presencia de un catalizador, como un ácido de Lewis, para facilitar la formación de los enlaces boro-oxígeno .
Métodos de Producción Industrial
La producción industrial de 2-(3-Fluorofenil)-1,3,2-dioxaborinano sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para asegurar una mezcla eficiente y transferencia de calor, que son cruciales para mantener las condiciones de reacción. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción ayuda a lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-Fluorofenil)-1,3,2-dioxaborinano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de boro en el compuesto se puede oxidar para formar ácidos borónicos o boratos.
Reducción: El compuesto se puede reducir para formar boranos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el perborato de sodio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos borónicos o boratos.
Reducción: Boranos.
Sustitución: Derivados fenílicos sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(3-Fluorofenil)-1,3,2-dioxaborinano tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en reacciones de acoplamiento Suzuki-Miyaura para la síntesis de compuestos biarilicos.
Biología: Investigado por su potencial como portador de boro en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.
Medicina: Explorado para su uso en el desarrollo de fármacos que contienen boro con propiedades farmacocinéticas mejoradas.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Fluorofenil)-1,3,2-dioxaborinano implica su capacidad de participar en varias reacciones químicas debido a la presencia del átomo de boro y el anillo fenilo sustituido con flúor. El átomo de boro actúa como un ácido de Lewis, facilitando la formación de enlaces carbono-carbono en reacciones de acoplamiento cruzado. El átomo de flúor aumenta la reactividad del compuesto al aumentar la electrofilia del anillo fenilo, haciéndolo más susceptible al ataque nucleofílico .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido fenilborónico: Carece del sustituyente de flúor y del anillo dioxaborinano.
Ácido 3-fluorofenilborónico: Contiene el sustituyente de flúor pero carece del anillo dioxaborinano.
1,3,2-Dioxaborinano: Carece del grupo fenilo sustituido con flúor.
Singularidad
2-(3-Fluorofenil)-1,3,2-dioxaborinano es único debido a la combinación del grupo fenilo sustituido con flúor y el anillo dioxaborinano. Esta combinación confiere propiedades químicas distintas, como una mayor reactividad y estabilidad, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C9H10BFO2 |
|---|---|
Peso molecular |
179.99 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H10BFO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7H,2,5-6H2 |
Clave InChI |
DZJAYVOWFXQZGE-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)



![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)

![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)

![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)


